

physical and chemical properties of (1S,2S)cyclopropane-1,2-dicarboxylic acid

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Compound of Interest

(1S,2S)-cyclopropane-1,2dicarboxylic acid

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An In-depth Technical Guide on (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-Cyclopropane-1,2-dicarboxylic acid, a chiral dicarboxylic acid, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid cyclopropane backbone imparts a unique conformational constraint on the molecule, making it a valuable scaffold for the design of enzyme inhibitors and other biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of (1S,2S)-cyclopropane-1,2-dicarboxylic acid, detailed experimental protocols for its characterization, and insights into its biological significance.

Physical and Chemical Properties

The physical and chemical properties of **(1S,2S)-cyclopropane-1,2-dicarboxylic acid** are summarized in the tables below. While experimental data for this specific enantiomer is limited in publicly available literature, computed values and data for related isomers are provided for a comprehensive understanding.



General and Computed Properties

Property Property	Value	Reference	
IUPAC Name	(1S,2S)-cyclopropane-1,2- dicarboxylic acid	[1]	
Synonyms	(+)-(1S,2S)-Cyclopropane-1,2-dicarboxylic acid, (S,S)-(+)-1,2-Cyclopropanedicarboxylic Acid	[1]	
CAS Number	14590-54-6	[1][2]	
Molecular Formula	C5H6O4	[1]	
Molecular Weight	130.10 g/mol	[1][3]	
XLogP3-AA	-0.6	[1][3]	
Hydrogen Bond Donor Count	2	[1][3]	
Hydrogen Bond Acceptor Count	4	[1][3]	
Rotatable Bond Count	2	[1][3]	
Exact Mass	130.02660867 Da	[1][3]	
Monoisotopic Mass	130.02660867 Da	[1][3]	
Topological Polar Surface Area	74.6 Ų	[1][3]	

Experimental Physical Properties (and related isomers for comparison)



Property	(1S,2S)-trans-	cis-	1,1-isomer
Melting Point	Not available	139-141 °C	134-136 °C
Boiling Point	Not available	305.8 °C at 760 mmHg (predicted)	Not available
pKa ₁ (predicted)	3.84 ± 0.11	Not available	Not available
pKa₂ (predicted)	Not available	Not available	Not available
Solubility	Generally soluble in polar solvents like water and alcohols.[4] Insoluble in nonpolar organic solvents. Solubility in aqueous base is enhanced due to salt formation.[5]	Soluble in water and alcohols.[4]	Soluble in methanol (1 g/10 mL).

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **(1S,2S)-cyclopropane-1,2-dicarboxylic acid**.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ¹H NMR: The proton NMR spectrum of the trans-isomer is expected to show signals for the cyclopropyl protons and the carboxylic acid protons. The chemical shifts and coupling constants are influenced by the stereochemistry of the molecule.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbons and the cyclopropyl carbons.

While specific spectral data for the (1S,2S) enantiomer is not readily available, data for the racemic trans-dimethyl ester and the cis-diacid can provide insight into the expected chemical



shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **(1S,2S)-cyclopropane-1,2-dicarboxylic acid** is expected to exhibit characteristic absorption bands:

- O-H Stretch: A broad band in the region of 3500-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[6]
- C=O Stretch: A strong absorption band between 1730 and 1700 cm⁻¹ for the carbonyl group of the saturated carboxylic acid.[6]
- C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[6]
- O-H Bend: A broad peak around 900 cm⁻¹.[6]

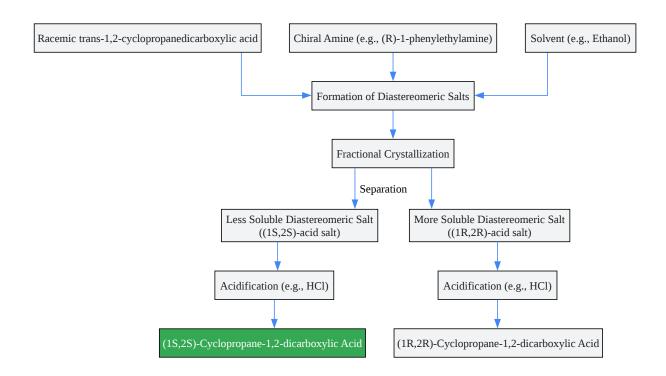
Experimental Protocols Synthesis of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid

The synthesis of enantiomerically pure **(1S,2S)-cyclopropane-1,2-dicarboxylic acid** typically involves either an asymmetric synthesis approach or the resolution of a racemic mixture of the trans-isomer.

Method: Chiral Resolution of trans-Cyclopropane-1,2-dicarboxylic Acid

A common method for obtaining the (1S,2S)-enantiomer is through the resolution of the racemic trans-1,2-cyclopropanedicarboxylic acid using a chiral resolving agent, such as a chiral amine. The general workflow is as follows:





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Chiral resolution workflow.

Melting Point Determination

The melting point of a solid compound is a key physical property indicating its purity.

Protocol: Capillary Method

- Ensure the sample is completely dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[1]



- Place the capillary tube in a melting point apparatus.[1]
- Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[1]

pKa Determination

The acid dissociation constants (pKa) are important for understanding the ionization state of the molecule at different pH values.

Protocol: Potentiometric Titration

- Calibrate a pH meter using standard buffer solutions.
- Dissolve a precisely weighed amount of (1S,2S)-cyclopropane-1,2-dicarboxylic acid in deionized water.
- Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- Record the pH of the solution after each addition of the titrant.
- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa values can be determined from the half-equivalence points on the titration curve, where half of the carboxylic acid groups have been neutralized. For a dicarboxylic acid, there will be two half-equivalence points corresponding to pKa₁ and pKa₂.

Spectroscopic Analysis

NMR Spectroscopy

• Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).



- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
- Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

FT-IR Spectroscopy

- Prepare the sample as a KBr pellet or a thin film.
 - KBr Pellet: Grind 1-2 mg of the sample with about 100-200 mg of dry KBr powder and press the mixture into a transparent pellet.
 - Thin Film: Dissolve a small amount of the solid in a volatile solvent, place a drop of the solution on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Place the sample in the sample holder of an FT-IR spectrometer.
- Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

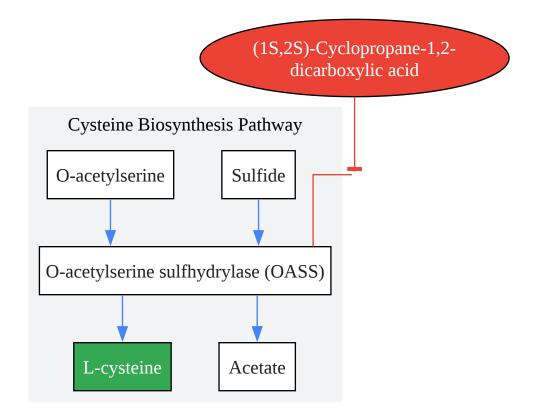
Biological Activity: Inhibition of O-Acetylserine Sulfhydrylase (OASS)

(1S,2S)-Cyclopropane-1,2-dicarboxylic acid and its derivatives have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway in bacteria and plants.[7] This pathway is absent in mammals, making OASS an attractive target for the development of novel antimicrobial agents.

OASS Signaling Pathway and Inhibition

OASS catalyzes the final step in cysteine biosynthesis, the reaction of O-acetylserine (OAS) with sulfide. Inhibition of OASS disrupts this essential pathway, leading to a depletion of cysteine, which is crucial for bacterial survival.





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Inhibition of the OASS pathway.

Experimental Protocol: OASS Inhibition Assay (Fluorimetric Method)

This assay measures the inhibition of OASS activity by monitoring the change in fluorescence of the pyridoxal 5'-phosphate (PLP) cofactor upon ligand binding.

- Purify the OASS enzyme.
- Prepare a solution of the OASS enzyme in a suitable buffer (e.g., HEPES or phosphate buffer).
- Record the baseline fluorescence emission spectrum of the enzyme solution.
- Add increasing concentrations of the inhibitor, (1S,2S)-cyclopropane-1,2-dicarboxylic acid, to the enzyme solution.



- After incubation, record the fluorescence emission spectrum after each addition.
- The increase in fluorescence intensity at a specific wavelength as a function of the inhibitor concentration can be used to determine the dissociation constant (Kd) of the inhibitor.

Conclusion

(1S,2S)-Cyclopropane-1,2-dicarboxylic acid is a molecule with significant potential in the development of new therapeutic agents, particularly as an inhibitor of bacterial OASS. This guide has provided a detailed overview of its known physical and chemical properties, along with standardized protocols for its synthesis and characterization. Further research to determine the experimental physical constants and to explore the full therapeutic potential of this and related compounds is warranted.

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